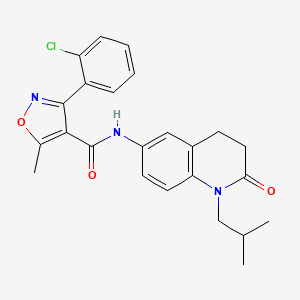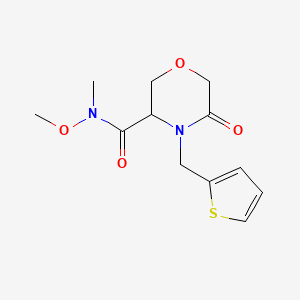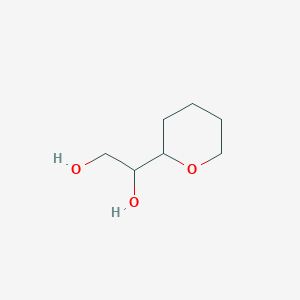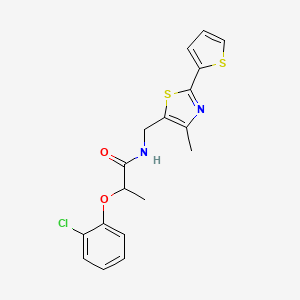
3-(2-chlorophenyl)-N-(1-isobutyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)-5-methylisoxazole-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of complex carboxamide derivatives involves multiple steps, including cyclization, acetylation, and reactions with various amines and organic reagents. Techniques such as benzylic lithiation and the use of niobium pentachloride under mild conditions have been described for the synthesis of tetrahydroisoquinoline alkaloid structures, illustrating the chemical flexibility and the involved methodologies for creating structurally related compounds (Nery et al., 2003).
Molecular Structure Analysis
The molecular structure of similar compounds has been thoroughly investigated, providing insights into the spatial arrangement and electronic properties that define their reactivity and interaction with biological targets. Crystallographic analysis has contributed to understanding the conformation and hydrogen bonding patterns essential for their biological activity and stability (Mague et al., 2017).
Chemical Reactions and Properties
Carboxamide derivatives engage in a variety of chemical reactions, including cyclization, nucleophilic substitution, and rearrangement processes. These reactions are instrumental in modifying the chemical structure to enhance biological activity or to produce new compounds with distinct pharmacological properties. The Smiles-type rearrangement, for instance, has been exploited for the synthesis of novel compounds, demonstrating the chemical versatility of these molecules (Sirakanyan et al., 2015).
Physical Properties Analysis
The physical properties, including melting points, solubility, and crystalline structure, are crucial for the practical application and formulation of these compounds. Techniques such as melting point determination, TLC, and spectral analyses are commonly employed to characterize these aspects, which are essential for their application in drug development and other fields of chemistry (Zaki et al., 2017).
Chemical Properties Analysis
The chemical properties, such as reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are key factors that influence their utility in synthetic and medicinal chemistry. Investigations into their reaction mechanisms and interactions with biological targets are critical for designing compounds with desired activities and properties (Schuster et al., 2010).
Wissenschaftliche Forschungsanwendungen
Antimicrobial Agents
Compounds with chlorophenyl and quinoline structures have been synthesized and evaluated for their antimicrobial activities. For example, a study on quinazolinones and thiazolidinones highlighted their potential as antimicrobial agents against various strains, including Escherichia coli, Staphylococcus aureus, and Candida albicans (Desai, Dodiya, & Shihora, 2011).
Anticancer Activities
The synthesis and characterization of carboxamide derivatives of benzimidazo[2,1-a]isoquinoline and related structures have shown cytotoxic activities against a panel of cell lines, suggesting their potential for cancer therapy (Deady, Rodemann, Finlay, Baguley, & Denny, 2000).
Anti-inflammatory and Analgesic Agents
Research into quinoline derivatives has identified compounds with significant anti-inflammatory and analgesic activities, indicating their potential applications in treating pain and inflammation (Farag, Khalifa, Sadik, Abbas, Al‐Sehemi, & Ammar, 2012).
Solvent-Free Synthesis
Studies have also explored solvent-free synthesis methods for creating quinoline derivatives, which could offer more environmentally friendly and efficient production methods for similar compounds (Kumar & Vijayakumar, 2018).
Eigenschaften
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-[1-(2-methylpropyl)-2-oxo-3,4-dihydroquinolin-6-yl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24ClN3O3/c1-14(2)13-28-20-10-9-17(12-16(20)8-11-21(28)29)26-24(30)22-15(3)31-27-23(22)18-6-4-5-7-19(18)25/h4-7,9-10,12,14H,8,11,13H2,1-3H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WINRXOIUOBIULM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=CC4=C(C=C3)N(C(=O)CC4)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(4-chlorophenyl)-6-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2497982.png)
![6-(3-methoxypropyl)-4-(o-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2497983.png)

![(1S,3R,4S)-3-Phenylbicyclo[2.1.0]pentane-1-carboxylic acid](/img/structure/B2497986.png)

![2-(4-methoxyphenyl)-N-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2497989.png)
![4-(1,3-benzodioxol-5-ylmethyl)-N-[4-(methylsulfonyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2497990.png)
![5-(3,4-dimethylphenyl)-1-(4-fluorobenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2497991.png)
![N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide](/img/structure/B2497992.png)

![ethyl 3-({[4-(2-methylphenoxy)-1-oxo[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl]acetyl}amino)benzoate](/img/structure/B2497994.png)
![2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2497996.png)

![2-{[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2498004.png)